1-(3-Furanylcarbonyl)piperidine
Description
1-(3-Furanylcarbonyl)piperidine is a piperidine derivative featuring a 3-furanylcarbonyl substituent. Piperidine, a six-membered heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The 3-furanylcarbonyl group introduces a heteroaromatic motif, which may enhance interactions with biological targets through π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
furan-3-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSAELZFSGNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Furanylcarbonyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3-furoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Furanylcarbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(3-Furanylcarbonyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Furanylcarbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP)
- Structure : Benzodioxole replaces the furan ring.
- Activity : Acts as a lead compound for AMPA receptor-targeted anti-fatigue agents. Compound 5b (derived from 1-BCP) showed significant anti-fatigue activity and strong AMPA receptor affinity in murine models .
- SAR : The electron-rich benzodioxole group enhances receptor binding compared to simpler aromatic substituents.
1-(3-Phenylpropenyl)piperidine Derivatives
- Structure : Features a phenylpropenyl group instead of furanylcarbonyl.
- Activity : Isolated from Piper nigrum roots, these compounds exhibit neuroactive properties and are used traditionally for sleep improvement .
- SAR : The conjugated double bond in the propenyl chain may contribute to π-orbital interactions with hydrophobic receptor pockets.
1-(3-Chloropropyl)piperidine (e.g., Compound 23)
1-[1-Oxo-3-(3,4-Methylenedioxyphenyl)propenyl]piperidine
- Structure: Methylenedioxyphenyl substituent with a propenoyl linker.
- Activity : Found in Piper longum, these compounds show structural alerts for toxicity but are predicted as pharmacologically inactive .
- SAR : Bulky substituents like methylenedioxyphenyl may reduce metabolic stability.
Pharmacological and Functional Comparisons
Enzyme Inhibition
Receptor Binding
- Sigma/PCP Receptors : Piperidine derivatives like BTCP (1-(benzo[b]thiophen-2-yl-cyclohexyl)piperidine) bind to sigma receptors with high affinity, while structural analogs (e.g., 1-(3-phenylbutyl)piperidine) show orientation-dependent interactions in hydrophobic cavities .
- SAR : Larger hydrophobic groups (e.g., phenylbutyl) improve fit into receptor pockets, suggesting the furan’s smaller size may limit steric hindrance .
Conformational Analysis
- Piperidine adopts chair conformations, with substituents influencing ring puckering. The 3-furanylcarbonyl group may favor equatorial positioning to minimize steric strain, similar to benzodioxolyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
